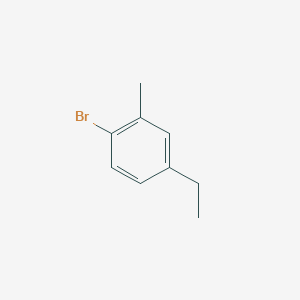

1-Bromo-4-ethyl-2-methylbenzene

Übersicht

Beschreibung

1-Bromo-4-ethyl-2-methylbenzene is an organic compound with the molecular formula C₉H₁₁Br. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethyl group, and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethyl-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-ethyl-2-methyltoluene using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds as follows: [ \text{C₉H₁₂} + \text{Br₂} \rightarrow \text{C₉H₁₁Br} + \text{HBr} ]

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination processes using similar reaction conditions as described above. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Key Reactions:

-

Nitration :

Reacts with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) to yield nitro derivatives. The methyl and ethyl groups direct incoming electrophiles to positions 3 and 5 relative to the bromine.

Product : 1-Bromo-3-nitro-4-ethyl-2-methylbenzene (major) and 1-Bromo-5-nitro-4-ethyl-2-methylbenzene (minor). -

Sulfonation :

With fuming sulfuric acid, sulfonation occurs preferentially at the para position to the ethyl group due to steric hindrance from the methyl group.

Nucleophilic Substitution

The bromine atom serves as a leaving group under specific conditions, enabling nucleophilic displacement.

Reaction Conditions and Outcomes:

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| SN2 Displacement | NaOH (aqueous ethanol, Δ) | 4-Ethyl-2-methylphenol | Low yield due to steric bulk |

| Grignard Formation | Mg in dry ether | Organomagnesium intermediate | Used in cross-coupling reactions |

Oxidation Reactions

The ethyl group undergoes oxidation to a carboxyl group under strong oxidizing conditions:

-

With KMnO₄/H₂SO₄ :

The ethyl side chain is oxidized to a carboxylic acid, yielding 4-bromo-2-methylbenzoic acid.

Mechanism :-

Initial oxidation of the ethyl group to a ketone (4’-bromoacetophenone intermediate).

-

Further oxidation to the carboxylic acid.

-

Reduction Reactions

The bromine atom can be replaced via catalytic hydrogenation:

-

H₂/Pd-C in ethanol :

Bromine is replaced by hydrogen, producing 4-ethyl-2-methylbenzene.

Side Note : Competitive reduction of the aromatic ring is minimal under mild conditions.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling synthetic diversification:

| Coupling Type | Reagents | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives | Pharmaceutical intermediates |

| Heck Reaction | Pd(OAc)₂, alkene | Styrene analogs | Material science |

Free Radical Reactions

Under UV light, the C-Br bond undergoes homolytic cleavage, generating aryl radicals:

-

Initiation :

-

Propagation :

Radicals participate in chain reactions, such as polymer initiation or alkylation .

Thermal Stability and Decomposition

At elevated temperatures (>250°C), debromination occurs, releasing HBr and forming 4-ethyl-2-methylbenzene .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Intermediate in Chemical Reactions:

1-Bromo-4-ethyl-2-methylbenzene serves as a valuable intermediate in organic synthesis. It can be utilized to produce a variety of complex organic molecules, including pharmaceuticals and agrochemicals. The bromine atom in its structure makes it a suitable candidate for nucleophilic substitution reactions, allowing for the introduction of various functional groups .

Synthesis of Pharmaceuticals:

The compound is often involved in the synthesis of biologically active compounds. For instance, it can be transformed into derivatives that exhibit antimicrobial and anti-inflammatory properties, making it relevant in drug discovery and development .

Material Science

Development of Polymers:

In material science, this compound is used to develop new materials with specific properties. Its reactivity allows it to participate in polymerization reactions, leading to the creation of polymers and resins that can be tailored for various applications .

Functionalized Materials:

The compound can also serve as a building block for creating functionalized materials that exhibit unique physical and chemical properties, such as enhanced thermal stability or improved mechanical strength.

Industrial Applications

Specialty Chemicals Production:

In industrial settings, this compound is employed in the production of specialty chemicals. Its role as a reagent in various industrial processes highlights its importance in manufacturing environments where specific chemical transformations are required .

Chemical Reagent:

As a reagent, it is used in laboratory settings for synthesizing other compounds or conducting experiments that require brominated aromatic compounds .

Biological Studies

Research on Biological Activity:

The compound has been studied for its potential biological activities, including antimicrobial effects against various bacterial strains. Research indicates that similar brominated compounds often exhibit significant activity against pathogens, suggesting that this compound may also possess similar properties .

Structure-Activity Relationship (SAR):

The structure of this compound allows researchers to explore its interactions with biological targets through structure-activity relationship studies. This can lead to the identification of new therapeutic agents based on its modifications .

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on the synthesis of novel antimicrobial agents derived from this compound demonstrated its effectiveness as an intermediate. The resulting compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.

Case Study 2: Development of Functional Polymers

Research into the use of this compound in polymer chemistry revealed its potential for creating functionalized polymers with enhanced properties. The bromine substituent facilitated cross-linking reactions that improved the thermal and mechanical properties of the resulting materials .

Wirkmechanismus

The mechanism of action of 1-Bromo-4-ethyl-2-methylbenzene in chemical reactions involves the formation of a positively charged benzenonium intermediate during electrophilic aromatic substitution. The bromine atom acts as an electrophile, and the aromatic ring undergoes substitution to form the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-4-ethyl-2-methylbenzene can be compared with other similar compounds such as:

1-Bromo-4-methylbenzene: Lacks the ethyl group, making it less sterically hindered.

1-Bromo-2-methylbenzene: The position of the methyl group affects the reactivity and selectivity in reactions.

1-Bromo-4-ethylbenzene: Lacks the methyl group, affecting its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.

Biologische Aktivität

1-Bromo-4-ethyl-2-methylbenzene, also known as 2-bromo-4-ethyl-1-methylbenzene, is an aromatic compound with the molecular formula . This compound features a bromine atom attached to a benzene ring that is also substituted with ethyl and methyl groups. The unique structural properties of this compound make it a subject of interest in various fields, including medicinal chemistry and materials science.

The structural formula of this compound can be represented as follows:

This compound exhibits notable steric and electronic properties due to the presence of both ethyl and methyl substituents. These features influence its reactivity and interactions with biological systems.

Enzyme Interaction

Research indicates that halogenated compounds can act as inhibitors for certain cytochrome P450 enzymes, which are crucial for drug metabolism. For instance, this compound has been identified as a CYP1A2 inhibitor . This interaction may lead to altered metabolism of co-administered drugs, potentially enhancing their effects or causing toxicity.

Case Study 1: Antifungal Activity

A study on structurally related brominated compounds demonstrated significant antifungal activity against various fungal strains. While direct data on this compound is lacking, its structural analogs have shown promise in this area. The mechanism often involves disruption of fungal cell membranes or inhibition of key metabolic pathways .

Case Study 2: Toxicological Assessment

In toxicological assessments, brominated compounds are often evaluated for their potential to induce oxidative stress or cytotoxicity in mammalian cells. Preliminary studies suggest that halogenated aromatic compounds can lead to increased reactive oxygen species (ROS) production, which may contribute to cellular damage . Further research is needed to evaluate the specific effects of this compound in such contexts.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity and properties of this compound compared to similar halogenated compounds:

| Compound Name | Molecular Formula | CYP Inhibition | Antimicrobial Activity | Toxicity Level |

|---|---|---|---|---|

| This compound | C9H11Br | Yes (CYP1A2) | Potentially present | Moderate |

| Bromobenzene | C6H5Br | Yes (CYP2E1) | Moderate | High |

| 4-Bromoaniline | C6H6BrN | Yes (CYP1A2) | High | Low |

Eigenschaften

IUPAC Name |

1-bromo-4-ethyl-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-3-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGBBRDQTBGMBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90560-90-0 | |

| Record name | 1-bromo-4-ethyl-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.